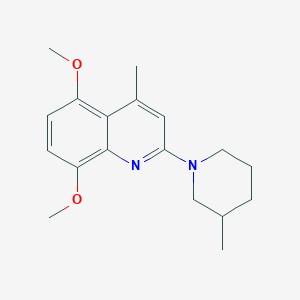

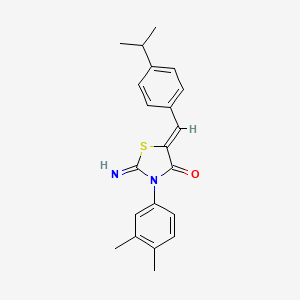

![molecular formula C23H20N2O2S B5140683 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5140683.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. The inhibition of glutaminase activity by BPTES has been shown to have potential therapeutic applications in cancer treatment.

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

CBKinase1_002480 has garnered attention due to its anti-tubercular properties. Recent synthetic developments have led to benzothiazole-based compounds with inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis). These compounds were synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, highlighting their potential as anti-TB agents.

Dual-Specificity Kinase Activity

Interestingly, CBKinase1_002480 is a dual-specificity kinase. In vitro studies have identified nineteen autophosphorylation sites, including three phosphotyrosine sites. This dual-specificity property distinguishes CBKinase1_002480 from other kinases and underscores its potential as a versatile signaling hub .

Mediating Downstream Signaling

CBKinase1_002480 functions downstream of pattern recognition receptors (PRRs) in plants. It forms a signaling complex with cell-surface receptor FLS2 and co-receptor kinase BAK1. Upon pathogen-associated molecular pattern (PAMP) perception, CBKinase1_002480 transduces signals, contributing to plant growth and innate immunity .

Structural Studies and Molecular Functions

Researchers have mapped specific phosphorylation residues of CBKinase1_002480. For instance, Thr-237, Thr-242, and Tyr-250 significantly affect its kinase activity in autophosphorylation and phosphorylation of BAK1 in vitro. A structural model of CBKinase1_002480 provides insights into its molecular functions .

Distinct Phosphorylation Targets

CBKinase1_002480 phosphorylates different sites on the cell-surface receptor FLS2 compared to those phosphorylated by BAK1. These distinct phosphorylation events contribute to downstream signaling specificity .

Potential Applications Beyond Tuberculosis

While anti-tubercular activity is a prominent application, further research may reveal additional uses for CBKinase1_002480. Its dual-specificity kinase activity and involvement in plant immunity suggest broader implications in cellular signaling and disease resistance.

Wirkmechanismus

Target of Action

The compound belongs to the benzothiazole class of molecules, which have been extensively studied for their diverse biological activities . Benzothiazole derivatives have been found to exhibit potent activity against various targets, including enzymes involved in cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

For instance, some benzothiazole derivatives have been found to inhibit key regulatory molecules involved in cell cycle and signal transduction .

Biochemical Pathways

Benzothiazole derivatives have been associated with the regulation of several signaling pathways known to be critically involved in tumor progression .

Pharmacokinetics

A study on similar benzothiazole-arylamide derivatives indicated favorable pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would significantly impact their bioavailability and therapeutic efficacy.

Result of Action

Benzothiazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory effects .

Action Environment

Factors such as temperature, pH, and the presence of other substances can affect drug absorption, distribution, metabolism, and excretion, thereby influencing drug efficacy and toxicity .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-15-7-5-11-20(16(15)2)27-14-22(26)24-18-9-6-8-17(13-18)23-25-19-10-3-4-12-21(19)28-23/h3-13H,14H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVCLTCITVAXAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5140625.png)

![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)

![1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5140640.png)

![ethyl 7-cyclopropyl-1-methyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140653.png)

![1-(4-ethylphenyl)-3-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5140666.png)

![1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5140687.png)

![1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5140697.png)

![methyl 3-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140699.png)

![N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide](/img/structure/B5140702.png)